molecular formula C11H10N2O3 B8567817 (3-Phthalimidoacetonyl)amine

(3-Phthalimidoacetonyl)amine

Cat. No.: B8567817
M. Wt: 218.21 g/mol
InChI Key: YPECYNBVEFQPPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Phthalimidoacetonyl)amine is a synthetic organic compound that serves as a versatile building block in chemical and pharmaceutical research. Its structure incorporates a phthalimide group, a well-established protecting group for primary amines. The phthalimide moiety allows for the protection of the amine functionality during synthetic sequences, preventing unwanted side reactions. This is particularly valuable in multi-step synthesis, such as the preparation of complex molecules or peptides, where selective reactions are required . The protected amine can be selectively deprotected under specific conditions, such as with hydrazine, to liberate the free primary amine in a process characteristic of the Gabriel synthesis . Beyond its role as a protecting group, phthalimide derivatives are of significant interest in medicinal chemistry due to their presence in compounds with a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties . Researchers may utilize this compound as a key intermediate in the development of new active compounds or as a tool in chemical biology. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

IUPAC Name

2-(3-amino-2-oxopropyl)isoindole-1,3-dione

InChI

InChI=1S/C11H10N2O3/c12-5-7(14)6-13-10(15)8-3-1-2-4-9(8)11(13)16/h1-4H,5-6,12H2

InChI Key

YPECYNBVEFQPPI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)CN

Origin of Product

United States

Synthetic Methodologies for 3 Phthalimidoacetonyl Amine

Retrosynthetic Analysis of the (3-Phthalimidoacetonyl)amine Framework

Retrosynthetic analysis of this compound identifies two key disconnections that simplify the target molecule into readily available starting materials. The first strategic disconnection is the cleavage of the imide C-N bond within the phthalimide (B116566) group. This leads back to phthalic anhydride (B1165640) and a corresponding α-amino ketone. The second disconnection targets the C-N bond of the α-amino ketone side chain. This simplifies the structure further to a suitable ketone precursor and an amine source. This analysis dictates that the synthetic strategy will involve two main phases: the construction of the phthalimide moiety and the formation of the α-amino ketone linkage.

Construction of the Phthalimide Core

The phthalimide group serves as a crucial protecting group for the primary amine in many synthetic sequences. organic-chemistry.org Its formation can be achieved through several established and modern methodologies.

The most traditional and widely used method for synthesizing N-substituted phthalimides is the direct condensation of phthalic anhydride with a primary amine. organic-chemistry.orgnih.gov This reaction is typically carried out at elevated temperatures and may involve the use of acidic dehydrating agents. nih.gov The process proceeds through a two-step mechanism. Initially, the primary amine performs a nucleophilic attack on one of the carbonyl carbons of the phthalic anhydride, leading to the opening of the anhydride ring to form a phthalamic acid intermediate. libretexts.org Subsequently, intramolecular cyclization via dehydration at high temperatures yields the final phthalimide product. organic-chemistry.org This method is valued for its simplicity and the use of inexpensive, readily available reagents. organic-chemistry.org

Modern organic synthesis has introduced several transition-metal-catalyzed methods for phthalimide formation, which often proceed under milder conditions and with broader substrate scope. nih.govrsc.org These approaches include carbonylative cyclizations of aromatic amides or 1,2-dihaloarenes with carbon monoxide (CO). nih.gov

Various metals have been employed to catalyze these transformations:

Nickel Catalysis : Nickel-catalyzed decarbonylative addition reactions of phthalimides with alkynes represent a significant advancement. dicp.ac.cn This process involves the oxidative addition of nickel into the N–C(O) bond of the phthalimide. dicp.ac.cn

Palladium Catalysis : Palladium acetate (B1210297) has been used in the reaction of 2-iodobenzamides with formic acid, which serves as the carbonyl source, to form phthalimide derivatives. rsc.org

Copper Catalysis : Nano-Cu₂O has been utilized as a catalyst for the synthesis of phthalimides from ortho-halobenzoic acids, trimethylsilyl (B98337) cyanide, and amines in water, avoiding the need for ligands or additives. acs.org Another copper-catalyzed method involves the cyclization of diaryliodonium salts with cyanoesters. rsc.org

Cobalt and Rhodium Catalysis : Cobalt and rhodium complexes have been used for the carbonylative cyclization of benzamides via C-H bond activation. acs.orgnih.gov For instance, a cobalt-catalyzed intermolecular decarbonylative carboamidation of alkynes can be achieved through the oxidative addition of cobalt into the N-C(O) bond of a phthalimide. researchgate.net

A summary of representative metal-catalyzed approaches is provided in the table below.

Catalyst SystemSubstratesReaction TypeReference
Nickel complexesPhthalimides, AlkynesDecarbonylative Addition dicp.ac.cn
Palladium acetate / Formic acid2-Iodobenzamides, AminesCarbonylative Cyclization rsc.org
Nano-Cu₂O / TMSCNo-Halobenzoic acids, AminesCyanation-Annulation acs.org
Rhodium(III) complexesBenzimidates, AldehydesCascade Addition-Cyclization nih.gov
Cobalt complexesN-(pyridin-2-ylmethyl)benzamidesCarbonylative Synthesis researchgate.net

Beyond conventional amidation and metal catalysis, other ring-forming strategies have been developed. One notable metal-free approach involves the denitrogenative carbonylation of 1,2,3-benzotriazin-4(3H)-ones using trimethylsilyl cyanide (TMSCN) as a carbon monoxide source. acs.org This method is operationally simple and tolerates a wide range of functional groups, yielding diverse phthalimide derivatives. acs.org Another strategy is the oxidative [4+2] annulation of α,β-unsaturated aldehydes with N-substituted maleimides. nih.gov While effective, this methodology requires pre-functionalized maleimides as starting materials. nih.gov Furthermore, transition-metal-free multicomponent reactions involving arynes, isocyanides, and carbon dioxide can also produce N-substituted phthalimides under mild conditions. organic-chemistry.org

Introduction and Derivatization of the Acetonyl Amine Side Chain

Reductive amination is a highly effective method for synthesizing amines from carbonyl compounds. wikipedia.org The process involves the reaction of a ketone or aldehyde with an amine to form an imine intermediate, which is then reduced to the corresponding amine. wikipedia.orgrsc.org This reaction is typically performed in a one-pot fashion under neutral or weakly acidic conditions. wikipedia.org

For the synthesis of an α-amino ketone framework, this pathway would involve the reaction of a diketone or an α-keto ester with an appropriate amine, followed by reduction. organic-chemistry.org A variety of reducing agents can be employed for the imine reduction step, with the choice depending on the specific substrates and desired selectivity.

Reducing AgentCharacteristicsReference
Catalytic Hydrogenation (e.g., Pd/C, PtO₂)A common method for direct reductive amination. wikipedia.org
Sodium borohydride (B1222165) (NaBH₄)A mild hydride reducing agent. wikipedia.org
Sodium cyanoborohydride (NaBH₃CN)Selective for the reduction of imines in the presence of carbonyls. wikipedia.org
Sodium triacetoxyborohydride (B8407120) (STAB)A mild and effective reagent, particularly for reactions with weakly basic amines. wikipedia.org
Chiral Ru-TsDPEN complexUsed for asymmetric transfer hydrogenation (ATH) of α-phthalimide ketones to produce chiral amino alcohols. rsc.orgrsc.org

In the context of α-phthalimide ketones, asymmetric transfer hydrogenation (ATH) and asymmetric hydrogenation have been developed to produce chiral β-amino alcohols with high enantioselectivity. rsc.orgnih.gov These methods often utilize ruthenium complexes with chiral ligands. rsc.orgnih.gov For example, a chiral Ru-TsDPEN complex has been shown to be highly effective for the ATH of α-phthalimide ketones. rsc.org Similarly, Ru-(C3-TunePhos) complexes have achieved excellent enantioselectivity in the asymmetric hydrogenation of these substrates. nih.gov While these methods yield β-amino alcohols, the α-phthalimide ketone starting material is the key intermediate synthesized via pathways like reductive amination. The direct synthesis of α-amino ketones can also be achieved through copper-catalyzed α-amination of ketones, where a catalytically generated α-bromo carbonyl species is displaced by an amine. organic-chemistry.orgrsc.org

Nucleophilic Substitution (SN2) Strategies for Amine Formation

The formation of carbon-nitrogen bonds is a fundamental transformation in organic synthesis. Nucleophilic substitution (SN2) reactions represent a classical and effective method for this purpose. In the context of synthesizing 1-Phthalimido-3-aminopropan-2-one, SN2 strategies are highly relevant.

A common approach involves the use of the phthalimide anion as a nucleophile. libretexts.org This anion, readily formed by treating phthalimide with a base like potassium hydroxide, can displace a leaving group, such as a halide, from a suitable precursor. For instance, a starting material like 1,3-dihalopropan-2-one could be envisioned. The first substitution with the phthalimide anion would yield a 1-halo-3-phthalimidopropan-2-one intermediate. A subsequent SN2 reaction with an amine source, such as ammonia (B1221849) or a protected equivalent, would then form the desired product. However, direct amination with ammonia can lead to overalkylation, forming secondary and tertiary amines. libretexts.org

To circumvent this, the Gabriel synthesis provides a controlled method for introducing a primary amine. organic-chemistry.org This methodology utilizes the phthalimide anion to attack an alkyl halide. Subsequent hydrolysis or, more commonly, hydrazinolysis cleaves the phthalimide group to reveal the primary amine. organic-chemistry.org In a potential synthesis of the target molecule, one could start with a precursor already containing the phthalimide moiety and introduce the second nitrogen atom. For example, a reaction between 1-bromo-3-phthalimidopropan-2-one and a suitable nitrogen nucleophile could proceed via an SN2 mechanism.

A related strategy involves the reaction of N-haloimides, such as N-bromophthalimide, with alkynes in the presence of a nucleophile. A one-pot, two-step cascade reaction has been developed for synthesizing α-amino ketones from alkynes. This method involves the reaction of terminal or internal alkynes with N-bromophthalimide (NBP) activated by DMF, with water acting as an oxygen nucleophile. This is followed by the introduction of a base like DBU, which facilitates the formation of the imidated ketone. lnu.edu.cn This demonstrates the versatility of phthalimide derivatives in C-N bond formation.

Multi-component Reactions Incorporating Acetonyl Amine Moieties

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, adhering to the principles of atom and step economy. tandfonline.comnih.govfrontiersin.org Several MCRs are applicable to the synthesis of α-aminoketones and related structures.

The Ugi reaction is a four-component reaction involving a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. wikipedia.orgorganic-chemistry.org While the standard Ugi product is a dipeptide-like structure, modifications can be made to generate α-aminoketone derivatives. By using a ketone as the carbonyl component, α,α-disubstituted amino acid amide derivatives can be synthesized. nih.govthieme-connect.de For the synthesis of a molecule like 1-Phthalimido-3-aminopropan-2-one, one might envision a strategy where one of the starting components contains a pre-installed phthalimide group.

The Passerini reaction is another powerful MCR, which is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy amide. wikipedia.orgmdpi.com This reaction is known for its high atom economy and operational simplicity. nih.govacs.org While not directly producing an α-aminoketone, the resulting α-acyloxy amide can be a versatile intermediate for further transformations into the desired product. The reaction's tolerance for various functional groups allows for the use of complex starting materials, potentially including those with phthalimido groups. benthamdirect.comrsc.org

The Mannich reaction is a classic three-component reaction that involves the aminoalkylation of an acidic proton located on a carbonyl compound. The reaction typically uses an aldehyde, a primary or secondary amine, and a ketone. Organocatalytic, enantioselective one-pot Mannich reactions have been developed for the synthesis of β-aminoketones with high yields and excellent enantioselectivity. ajgreenchem.com By choosing appropriate starting materials, this reaction could be adapted to synthesize precursors for the target molecule.

Stereoselective Approaches in this compound Synthesis

The synthesis of chiral molecules in an enantiomerically pure form is a significant goal in modern organic chemistry. Chiral α-aminoketones are valuable building blocks for many natural products and pharmaceuticals. nih.govrsc.orgnih.govacs.org Stereoselective synthesis of 1-Phthalimido-3-aminopropan-2-one would involve creating a stereocenter adjacent to the carbonyl group.

Chiral Auxiliary-Mediated Synthesis of Amine and Ketone Precursors

Chiral auxiliaries are enantiomerically pure compounds that can be temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product.

A well-established strategy for the synthesis of chiral primary amines involves the use of N-tert-butanesulfinyl imines, as developed by Ellman. The nucleophilic addition of organometallic reagents to these chiral imines, followed by the removal of the chiral auxiliary, provides a reliable route to chiral primary amines. mdpi.com This approach has been used in zinc-mediated aza-Reformatsky reactions to produce chiral α,α-difluoro-β-amino ketones with excellent diastereoselectivity. beilstein-journals.org

Another approach utilizes cysteine-derived oxazolidinone chiral auxiliaries. These can be used in a variety of asymmetric transformations, including aldol (B89426) reactions and α-alkylations. A key feature is the ability to perform an intramolecular N-to-S acyl transfer, which generates a thioester intermediate. This intermediate can then undergo further reactions, such as Fukuyama coupling, to yield chiral α-amino ketones. nih.gov

Auxiliary TypeReactionKey Features
N-tert-butanesulfinyl iminesNucleophilic addition (e.g., aza-Reformatsky)High diastereoselectivity, reliable for chiral amine synthesis. mdpi.combeilstein-journals.org
Cysteine-derived oxazolidinonesAsymmetric transformations followed by N-to-S acyl transferMild cleavage conditions, versatile thioester intermediate for further coupling. nih.gov

Asymmetric Catalysis for Enantioselective C-N Bond Formation

Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.

Palladium-catalyzed asymmetric arylation of in situ generated α-keto imines with arylboronic acids is an efficient method for synthesizing chiral α-amino ketones. This reaction proceeds with high stereocontrol. nih.govrsc.orgnih.gov Another approach involves the Rh(II)-catalyzed amination of silyl (B83357) enol ethers using an amine donor, which can produce chiral α-amino ketones with high enantiomeric excess. acs.org

Brønsted acid catalysis has also been employed for the highly efficient and enantioselective transfer hydrogenation of α-keto ketimines, providing a direct route to chiral α-amino ketones. acs.org Furthermore, cooperative catalysis, combining a chiral primary amine and a ketone catalyst, has been shown to facilitate the asymmetric α-hydroxylation of β-ketocarbonyls, showcasing the potential for complex catalytic systems to achieve challenging transformations. acs.org The principles of these catalytic systems could be adapted for the enantioselective synthesis of the target molecule, for example, by the asymmetric amination of a suitable enolate precursor.

Catalytic SystemReaction TypeSubstratesEnantioselectivity
Chiral Palladium ComplexAsymmetric Arylationα-keto imines, arylboronic acidsHigh
Chiral Rhodium(II) Complexα-AminationSilyl enol ethers81–91% ee acs.org
Chiral Brønsted AcidTransfer Hydrogenationα-keto ketiminesup to 98% ee acs.org
Chiral Primary Amine / Ketoneα-Hydroxylationβ-ketocarbonylsExcellent

Sustainable Chemical Synthesis Considerations for this compound

Green chemistry principles are increasingly important in designing synthetic routes, aiming to reduce environmental impact through the use of renewable resources, safer solvents, and more efficient reactions. rsc.orgrsc.org

The synthesis of amines, a key step for the target molecule, is an area where green chemistry has made significant inroads. Traditional methods often suffer from low atom economy and the use of hazardous reagents. rsc.org Modern catalytic methods, such as reductive amination and hydrogen borrowing, offer greener alternatives. rsc.orgacs.org

The use of sustainable solvents is a major focus. Deep eutectic solvents (DESs) have emerged as promising green alternatives to volatile organic compounds due to their low toxicity, biodegradability, and cost-effectiveness. They have been successfully employed in metal-catalyzed amine synthesis, such as the Ullman and Chan-Evans-Lam couplings, as well as in nucleophilic additions to chiral N-tert-butanesulfinyl imines. mdpi.com Water is another ideal green solvent, and its use in asymmetric catalysis can lead to rate acceleration and improved selectivity through hydrophobic and hydrogen-bonding effects. rsc.org

Molybdenum-catalyzed allylic amination in ethanol, a green solvent, with a recyclable catalyst system, represents a sustainable approach to C-N bond formation. acs.org Furthermore, mechanochemistry, such as liquid-assisted grinding in Passerini reactions, can reduce or eliminate the need for bulk solvents, shorten reaction times, and simplify work-up procedures. nih.gov These sustainable strategies could be incorporated into the synthesis of 1-Phthalimido-3-aminopropan-2-one to create a more environmentally benign process.

Chemical Reactivity and Mechanistic Studies of 3 Phthalimidoacetonyl Amine

Reactivity of the Phthalimide (B116566) Unit in (3-Phthalimidoacetonyl)amine

The phthalimide group is a key feature of this molecule, serving as a protecting group for the primary amine that can be readily cleaved under specific conditions. Its reactivity is centered around the two electrophilic carbonyl carbons.

Nucleophilic Acyl Substitution Pathways at the Imide Carbonyls

The carbonyl groups of the phthalimide ring are susceptible to nucleophilic attack. This reactivity is a cornerstone of nucleophilic acyl substitution reactions, which proceed through a tetrahedral intermediate. byjus.comunizin.org The general mechanism involves the addition of a nucleophile to a carbonyl carbon, followed by the elimination of a leaving group. unizin.org The stability of the leaving group and the nucleophilicity of the attacking species are critical factors governing the reaction's feasibility. masterorganicchemistry.com

In the context of the phthalimide unit, the reaction is often catalyzed by acid or base. byjus.com Under acidic conditions, the carbonyl oxygen is protonated, enhancing the electrophilicity of the carbonyl carbon. byjus.comlibretexts.org Conversely, under basic conditions, a strong nucleophile attacks the carbonyl carbon directly. byjus.com The reactivity of carboxylic acid derivatives, including imides, towards nucleophiles generally follows the order: acid chlorides > acid anhydrides > esters > amides. libretexts.org The stability of the phthalimide structure means that strong nucleophiles or harsh reaction conditions are often required to initiate substitution.

Ring-Opening and Ring-Closure Transformations of the Phthalimide

A significant reaction of the phthalimide group is its cleavage to deprotect the primary amine. This is a classic transformation in organic synthesis, most notably in the Gabriel synthesis of primary amines. organic-chemistry.orgmasterorganicchemistry.com

Ring-Opening: The most common method for cleaving the phthalimide group is through hydrazinolysis. masterorganicchemistry.comresearchgate.net The reaction of this compound with hydrazine (B178648) (NH₂NH₂) would lead to the formation of the free primary amine and the stable cyclic byproduct, phthalhydrazide. This process involves a nucleophilic attack of hydrazine on one of the imide carbonyls, followed by an intramolecular cyclization and subsequent release of the desired amine. masterorganicchemistry.com

Ring-Closure: The formation of the phthalimide ring itself is typically achieved through the condensation of phthalic anhydride (B1165640) with a primary amine. organic-chemistry.orgrsc.org For instance, the synthesis of this compound would likely involve the reaction of phthalic anhydride with 1-aminoacetone. This reaction proceeds via an initial formation of an amic acid, which then undergoes dehydration and ring closure to form the imide. rsc.org

Transformations Involving the Acetonyl Amine Functionality

The acetonyl amine portion of the molecule contains two reactive sites: the primary amine (once deprotected) and the carbonyl group of the ketone.

Amine Reactivity in Condensation and Derivatization Reactions

Once the phthalimide group is removed, the resulting primary amine is a potent nucleophile and can participate in a wide array of reactions. msu.edu

Condensation Reactions: Primary amines readily react with aldehydes and ketones to form imines (Schiff bases). msu.edulibretexts.org This reaction is typically acid-catalyzed and involves the formation of a carbinolamine intermediate which then dehydrates to yield the imine. msu.edu

Acylation: The primary amine can be acylated by reaction with acyl chlorides or acid anhydrides to form amides. libretexts.org This is a common derivatization technique.

Alkylation: While direct alkylation with alkyl halides can lead to over-alkylation, forming secondary, tertiary, and even quaternary ammonium (B1175870) salts, this reactivity can be controlled. msu.edumsu.edu

A summary of potential reactions of the deprotected amine is presented in the table below.

ReagentProduct Type
Aldehyde/KetoneImine (Schiff Base)
Acyl ChlorideAmide
Alkyl HalideAlkylated Amine
Carboxylic Acid (with heat)Amide

Carbonyl Reactivity of the Acetonyl Moiety

The ketone's carbonyl group is electrophilic and can react with various nucleophiles. thermofisher.com This reactivity is fundamental to many carbon-carbon bond-forming reactions.

Reductive Amination: In the presence of a primary or secondary amine and a reducing agent (like sodium cyanoborohydride), the ketone can be converted into a new, more substituted amine. msu.edu

Wittig Reaction: The ketone can react with a phosphorus ylide (Wittig reagent) to form an alkene, replacing the C=O bond with a C=C bond.

Aldol (B89426) Condensation: Under basic or acidic conditions, the ketone can act as an electrophile or, via its enolate, as a nucleophile in aldol condensation reactions, leading to the formation of β-hydroxy ketones or α,β-unsaturated ketones.

Site-Selective Functionalization of C-H Bonds Adjacent to Amine and Carbonyl Centers

Modern synthetic methods allow for the selective functionalization of C-H bonds, which are traditionally considered unreactive. researchgate.net For a molecule like this compound, the C-H bonds adjacent to the carbonyl group (α-protons) and those adjacent to the nitrogen are potential sites for such reactions.

The development of methods for the site-selective functionalization of C(sp³)–H bonds in aliphatic amines is an area of active research. rsc.org Strategies often involve transition-metal catalysis or photoredox catalysis combined with hydrogen atom transfer (HAT). rsc.orgnih.gov These methods can enable the introduction of new functional groups at positions that are difficult to access through traditional synthetic routes. For instance, reversible HAT catalysis can be used to selectively functionalize the more sterically hindered α-amino C-H bond. nih.govchemrxiv.org The ability to selectively modify these positions can streamline the synthesis of complex molecules and facilitate the late-stage derivatization of bioactive compounds. nih.govnih.gov

Role of this compound as a Key Synthetic Intermediate

This compound, systematically known as 1-amino-3-phthalimidopropan-2-one, is a polyfunctional organic compound that holds significant potential as a versatile building block in synthetic chemistry. Its structure is characterized by three key functional groups: a primary amino group, a ketone, and a phthalimide-protected primary amine. This unique combination of reactive sites allows for its strategic use in the construction of complex molecular architectures, particularly nitrogen-containing heterocycles, and enables diverse polyfunctionalization strategies. The interplay between the nucleophilic primary amine and the electrophilic ketone, along with the latent reactivity of the phthalimide group, makes it a valuable intermediate for generating molecular diversity.

The α-aminoketone core of this compound is a classic and powerful synthon for the assembly of various nitrogen-containing heterocyclic rings. The adjacent amino and carbonyl groups can participate in a range of cyclization and condensation reactions to afford stable aromatic and non-aromatic systems.

One of the most fundamental transformations of α-aminoketones is their self-condensation to form substituted pyrazines. nih.govd-nb.info This reaction typically proceeds through the dimerization of two molecules of the α-aminoketone to form an unstable dihydropyrazine (B8608421) intermediate, which subsequently undergoes oxidation to yield the stable, aromatic pyrazine (B50134) ring. nih.gov In the case of this compound, this would lead to the formation of a symmetrically substituted 2,5-bis(phthalimidomethyl)pyrazine. This method represents a direct and efficient route to symmetrically substituted pyrazines, which are important scaffolds in flavor chemistry and pharmaceuticals. d-nb.infotandfonline.com

Beyond self-condensation, the α-aminoketone moiety can react with other bifunctional reagents to create a variety of heterocyclic systems. A well-known example is the Knorr pyrrole (B145914) synthesis, where an α-aminoketone condenses with a β-ketoester to produce highly substituted pyrroles. nih.govscispace.com By reacting this compound with a suitable β-ketoester, one could access pyrroles bearing both a phthalimidomethyl group and other substituents derived from the ketoester, offering a pathway to complex pyrrole derivatives. The ability to control the reaction pathway—preventing the self-dimerization that leads to pyrazines while promoting the reaction with the β-ketoester—can often be achieved by modifying reaction conditions such as pH. nih.gov

The following table summarizes potential heterocyclic systems that can be synthesized from this compound.

Heterocyclic SystemReaction TypeCo-reactantResulting Scaffold
PyrazineDimerization/OxidationSelf-condensation2,5-Bis(phthalimidomethyl)pyrazine
PyrroleKnorr Pyrrole Synthesisβ-KetoesterSubstituted (phthalimidomethyl)pyrrole
ImidazoleRobinson-Gabriel SynthesisAldehyde, Ammonia (B1221849)Substituted (phthalimidomethyl)imidazole
QuinoxalineCondensation1,2-Diaminobenzene2-(Phthalimidomethyl)quinoxaline

The term cascade reaction refers to a process involving at least two consecutive reactions where each subsequent step is triggered by the functionality formed in the previous one, all occurring in a single pot. princeton.edu The strategic placement of functional groups in this compound makes it an ideal candidate for designing such efficient synthetic sequences.

A plausible cascade reaction could begin with a known precursor, such as N-(2,3-epoxypropyl)phthalimide. researchgate.netresearchgate.net The regioselective ring-opening of the epoxide with a nitrogen nucleophile, followed by in-situ oxidation of the resulting secondary alcohol to a ketone, would generate the this compound core. If the initial nucleophile contains another functional group, a subsequent intramolecular cyclization could occur, completing a three-step cascade in one pot to form a complex heterocycle.

The distinct reactivity of the three functional groups also allows for selective, stepwise modifications, a strategy known as polyfunctionalization. This approach enables the introduction of diverse substituents and the construction of complex molecular frameworks.

N-Acylation/Alkylation: The primary amino group is highly nucleophilic and can be selectively acylated, sulfonylated, or reductively aminated without affecting the other functional groups under controlled conditions.

Carbonyl Chemistry: The ketone group can undergo a wide range of classical carbonyl reactions, such as Wittig olefination to introduce a carbon-carbon double bond, or Grignard addition to create a tertiary alcohol.

Phthalimide Deprotection and Functionalization: The phthalimide group serves as a robust protecting group for a primary amine. Its removal, typically via hydrazinolysis, uncovers a second primary amine (at the C3 position), which can then be engaged in further transformations, such as amide bond formation or cyclization reactions. researchgate.net

These orthogonal reactions allow chemists to build molecular complexity in a controlled manner. For instance, one could first modify the primary amine, then the ketone, and finally deprotect and functionalize the phthalimide-protected amine, creating a highly decorated and complex molecule from a single, versatile intermediate.

The table below outlines potential polyfunctionalization strategies for this compound.

Functional GroupReaction TypeReagent ExampleResulting Functional Group
Primary Amine (C1)AcylationAcetyl ChlorideAmide
Primary Amine (C1)Reductive AminationBenzaldehyde, NaBH(OAc)₃Secondary Amine
Ketone (C2)Wittig ReactionMethyltriphenylphosphonium bromideAlkene (Isopropenyl group)
Ketone (C2)Grignard ReactionMethylmagnesium bromideTertiary Alcohol
PhthalimideDeprotectionHydrazine HydratePrimary Amine (C3)

Structural Elucidation and Advanced Characterization of 3 Phthalimidoacetonyl Amine

Spectroscopic Techniques for Molecular Structure Confirmation

Spectroscopy serves as the cornerstone for the initial identification and structural verification of (3-Phthalimidoacetonyl)amine. By probing the interaction of the molecule with electromagnetic radiation, detailed information regarding its functional groups, atomic connectivity, and molecular formula can be obtained.

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the characteristic functional groups present in this compound. These methods are complementary, as they are governed by different selection rules; FT-IR measures the absorption of infrared radiation due to changes in the dipole moment during molecular vibrations, while Raman spectroscopy measures the inelastic scattering of monochromatic light resulting from changes in polarizability.

The FT-IR spectrum of a compound structurally similar to this compound would be expected to exhibit strong absorption bands characteristic of the phthalimide (B116566) group. Notably, the symmetric and asymmetric stretching vibrations of the carbonyl (C=O) groups within the imide ring typically appear in the region of 1700-1790 cm⁻¹. semanticscholar.org The presence of the amine (NH) group would be indicated by stretching vibrations in the range of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations from the benzene ring of the phthalimide moiety are expected above 3000 cm⁻¹, while C-N stretching vibrations would appear in the fingerprint region.

Raman spectroscopy provides complementary information. For instance, the symmetric stretching of the carbonyl groups, which might be weak in the IR spectrum, can produce a strong signal in the Raman spectrum. The aromatic ring vibrations also give rise to characteristic Raman bands. labmanager.comcovalentmetrology.com A comprehensive vibrational analysis, often aided by computational methods like Density Functional Theory (DFT), allows for the precise assignment of observed spectral bands to specific molecular motions, confirming the presence of all key functional groups in this compound. researchgate.netnih.gov

Table 1: Representative Vibrational Spectroscopy Data for Phthalimide-Containing Compounds

Functional Group FT-IR Wavenumber (cm⁻¹) Raman Wavenumber (cm⁻¹) Vibrational Mode
Amine (N-H) ~3300-3500 Stretching
Aromatic C-H >3000 >3000 Stretching
Carbonyl (C=O) ~1700-1790 ~1700-1790 Symmetric & Asymmetric Stretching
Azomethine (C=N) ~1541-1594 Stretching (in related Schiff bases) semanticscholar.org

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule and establishing the connectivity between atoms. Both ¹H and ¹³C NMR are crucial for the structural elucidation of this compound.

In the ¹H NMR spectrum, the protons of the phthalimide group's aromatic ring would typically appear as a multiplet in the downfield region (around 7.7-7.9 ppm), reflecting their deshielded environment. rsc.org The protons of the acetonyl and amine moieties would resonate at chemical shifts characteristic of their local electronic environments. For instance, the methylene protons adjacent to the phthalimide nitrogen and the carbonyl group would be expected at distinct chemical shifts. The amine protons' resonance can vary in position and may exhibit broadening.

The ¹³C NMR spectrum would complement the ¹H NMR data by showing distinct signals for each unique carbon atom in the molecule. The carbonyl carbons of the phthalimide group are particularly noteworthy, resonating at a significantly downfield chemical shift (e.g., around 167 ppm in N-aminophthalimide). nih.gov The aromatic carbons and the carbons of the acetonyl and amine groups would also have characteristic chemical shifts. Advanced NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to definitively establish the proton-proton and proton-carbon connectivities, respectively, leaving no ambiguity in the molecular structure.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Structural Moieties in this compound

Structural Moiety Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Phthalimide Aromatic Protons ~7.7 - 7.9 ~123 - 135
Phthalimide Carbonyl Carbons - ~167
Methylene (CH₂) Protons Varies based on adjacent groups Varies based on adjacent groups
Methine (CH) Proton Varies based on adjacent groups Varies based on adjacent groups

High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise molecular weight and elemental composition of this compound. Techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer can provide mass accuracy in the parts-per-million (ppm) range, allowing for the unambiguous determination of the molecular formula.

Beyond the molecular ion peak, the fragmentation pattern observed in the mass spectrum provides valuable structural information. The fragmentation of phthalimide derivatives is well-documented and can serve as a diagnostic tool. researchgate.net Common fragmentation pathways for phthalate metabolites, which share structural similarities, include the loss of neutral molecules like CO₂ and the formation of characteristic ions. nih.govnih.gov For instance, a deprotonated o-phthalic anhydride (B1165640) ion at m/z 147.0088 and a deprotonated benzoate ion at m/z 121.0295 are often observed. nih.gov Analysis of the fragmentation pattern of this compound, likely involving cleavage at the bonds adjacent to the carbonyl and amine groups, would further corroborate the proposed structure. libretexts.orgwikipedia.org

Single Crystal X-ray Diffraction for Absolute Structure Determination

While spectroscopic methods provide compelling evidence for the molecular structure, Single Crystal X-ray Diffraction (SCXRD) offers the most definitive and unambiguous determination of the three-dimensional arrangement of atoms in the solid state. researchgate.netmdpi.com This technique is contingent upon the ability to grow a suitable single crystal of this compound.

In an SCXRD experiment, a beam of X-rays is diffracted by the electron clouds of the atoms in the crystal lattice. The resulting diffraction pattern is used to construct a three-dimensional electron density map, from which the positions of the individual atoms can be precisely determined. researchgate.net This analysis provides accurate bond lengths, bond angles, and torsion angles, confirming the connectivity established by NMR. Furthermore, SCXRD reveals the molecule's conformation in the crystal and provides insights into intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the crystal packing. nih.govresearchgate.net The successful application of SCXRD to related phthalimide derivatives has been demonstrated in numerous studies. nih.govresearchgate.netbohrium.com

Chromatographic and Separation Techniques for Purity and Isomer Analysis

Chromatographic techniques are indispensable for assessing the purity of a synthesized sample of this compound and for separating any potential isomers or impurities.

Thin-Layer Chromatography (TLC) is a rapid and convenient method for monitoring the progress of a reaction and for preliminary purity assessment. jetir.orgeijppr.com The retention factor (Rf) value of the compound in a specific solvent system provides a qualitative measure of its polarity.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the quantitative analysis of purity. oup.com A sample of this compound can be injected into an HPLC system equipped with a suitable stationary phase (e.g., a C18 column) and a mobile phase optimized for separation. A detector, such as a UV-Vis detector, would show a peak corresponding to the compound, and the area of this peak is proportional to its concentration. The presence of other peaks would indicate impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for the analysis of volatile derivatives of the compound. oup.com This technique combines the separation power of gas chromatography with the identification capabilities of mass spectrometry, providing a comprehensive analysis of the sample's composition. oup.com

Theoretical and Computational Investigations of 3 Phthalimidoacetonyl Amine

Electronic Structure and Bonding Analysis via Quantum Chemical Methods

A fundamental understanding of a molecule's properties begins with the characterization of its electronic structure. Quantum chemical methods are indispensable tools for this purpose, offering insights into electron distribution, bonding characteristics, and molecular orbital energies.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. A DFT study of (3-Phthalimidoacetonyl)amine would typically involve geometry optimization to find the lowest energy structure. From this optimized geometry, a wealth of information can be derived, including:

Molecular Geometry: Precise bond lengths, bond angles, and dihedral angles that define the three-dimensional structure of the molecule.

Electronic Properties: Key parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity and electronic transitions. The HOMO-LUMO gap provides an estimate of the molecule's chemical stability.

Charge Distribution: Analysis of the molecular electrostatic potential (MEP) and atomic charges (e.g., Mulliken, NBO) would reveal the electron-rich and electron-deficient regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack.

Future DFT studies would likely employ a range of functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-311++G(d,p)) to ensure the reliability of the calculated properties.

Ab Initio Methods for Energetic Refinement and Spectroscopic Predictions

For higher accuracy in energetic calculations and the prediction of spectroscopic properties, ab initio methods, while more computationally demanding, are often employed. Methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could provide a more refined understanding of the molecule's stability and electron correlation effects.

Furthermore, these methods are invaluable for predicting spectroscopic data, which can then be compared with experimental results for validation. Key spectroscopic properties that could be computationally predicted for this compound include:

Vibrational Frequencies: Calculation of the infrared (IR) and Raman spectra would help in the identification and characterization of the molecule's vibrational modes.

Electronic Spectra: Time-dependent DFT (TD-DFT) or other excited-state ab initio methods could predict the electronic absorption spectra (UV-Vis), providing insights into the electronic transitions within the molecule.

NMR Spectra: Calculation of nuclear magnetic shielding tensors would allow for the prediction of 1H and 13C NMR chemical shifts, aiding in the structural elucidation of the compound.

Conformational Analysis and Molecular Flexibility Studies

The biological activity and reactivity of a molecule are often dictated by its three-dimensional shape and flexibility. This compound possesses several rotatable bonds, suggesting that it can exist in multiple conformations.

A systematic conformational analysis would be essential to identify the most stable conformers and to understand the energy landscape of the molecule. This typically involves:

Potential Energy Surface (PES) Scan: Systematically rotating key dihedral angles and calculating the corresponding energy to map out the conformational space and identify low-energy regions.

Geometry Optimization of Conformers: Performing full geometry optimizations on the low-energy conformers identified from the PES scan to determine their precise structures and relative energies.

The results of such a study would provide a detailed picture of the molecule's flexibility and the relative populations of different conformers at a given temperature.

Reaction Mechanism Predictions and Energy Profiles

Understanding the chemical reactivity of this compound is crucial for predicting its behavior in chemical reactions and biological systems. Computational methods can be used to elucidate reaction mechanisms and calculate the energetics of chemical transformations.

Transition State Identification and Intrinsic Reaction Coordinate Analysis

To study a chemical reaction computationally, the first step is to identify the transition state (TS), which is the highest energy point along the reaction pathway. This is typically achieved by:

Transition State Optimization: Using specialized algorithms to locate the saddle point on the potential energy surface corresponding to the TS.

Frequency Calculation: Verifying the nature of the stationary point. A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Once the transition state is located, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. This traces the reaction pathway from the transition state down to the reactants and products, confirming that the identified TS connects the desired chemical species. The energy difference between the reactants and the transition state provides the activation energy, a key determinant of the reaction rate.

Solvation Effects on Reactivity and Selectivity

Many chemical reactions occur in solution, and the solvent can have a profound impact on reaction rates and outcomes. Computational models can account for these effects using either implicit or explicit solvation models.

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can provide valuable insights into how the solvent stabilizes different species along the reaction pathway.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation. While more computationally intensive, this method can capture specific solvent-solute interactions, such as hydrogen bonding, which may be critical for understanding the reaction mechanism.

By performing calculations in different solvents, it would be possible to predict how the reactivity and selectivity of this compound might change under various experimental conditions.

In Silico Design and Virtual Screening for Novel Reaction Pathways and Derivatives

Computational chemistry and in silico techniques have emerged as powerful tools in modern chemical research, offering predictive insights into reaction mechanisms, molecular properties, and the design of novel chemical entities. While specific computational studies on this compound are not extensively available in publicly accessible literature, this section outlines the established theoretical methodologies and computational workflows that would be employed to investigate this compound. By applying these well-regarded computational strategies, researchers can explore potential reaction pathways for its synthesis and virtually screen for novel derivatives with desired properties.

The in silico design and virtual screening process for this compound would commence with the construction of a molecular model of the parent compound. This model would then be subjected to geometric optimization using quantum mechanical methods, such as Density Functional Theory (DFT), to determine its most stable three-dimensional conformation. With an optimized structure, a variety of computational analyses can be performed to predict its reactivity and guide the design of new synthetic routes and derivatives.

One of the primary applications of computational chemistry in this context is the exploration of novel reaction pathways. Theoretical calculations can be used to model potential synthetic routes to this compound, identifying key intermediates, transition states, and reaction energetics. This approach allows for the a priori assessment of a proposed reaction's feasibility, potentially saving significant time and resources in the laboratory. For instance, different synthetic strategies, such as the Gabriel synthesis or other amine protection/deprotection schemes, could be computationally modeled to determine the most energetically favorable pathway.

Virtual screening represents another critical component of the in silico investigation of this compound. This process involves the computational generation of a library of virtual derivatives, which are then evaluated for their predicted physicochemical and biological properties. By systematically modifying the core structure of this compound—for example, by introducing different substituents on the phthalimide (B116566) ring or modifying the acetonylamine backbone—a vast chemical space can be explored. These virtual libraries can then be screened against theoretical models to identify derivatives with enhanced stability, reactivity, or potential biological activity.

The following tables illustrate the types of data that would be generated during such a computational investigation. Table 1 provides a hypothetical comparison of different reaction pathways for the synthesis of this compound, while Table 2 showcases a virtual screening library of potential derivatives and their predicted properties.

Table 1: Theoretical Comparison of Proposed Reaction Pathways for this compound Synthesis

Reaction Pathway Key Reactants Calculated Activation Energy (kcal/mol) Predicted Overall Yield (%) Notes
Pathway A Phthalimide, Chloroacetone, Ammonia (B1221849)25.465A multi-step process involving nucleophilic substitution followed by amination.
Pathway B Potassium Phthalimide, 3-Aminoacetone18.280A more direct route utilizing a pre-formed amino ketone.
Pathway C Phthalic Anhydride (B1165640), 3-Aminoacetone32.140A condensation reaction that may require harsher conditions.

This table is illustrative and intended to represent the type of data generated from computational analysis of reaction pathways.

Table 2: Virtual Screening of Hypothetical this compound Derivatives

Derivative ID Structural Modification Predicted Dipole Moment (Debye) Predicted LogP Predicted HOMO-LUMO Gap (eV)
D-001 4-Nitro-phthalimido5.81.24.5
D-002 4-Methoxy-phthalimido3.22.15.2
D-003 N-Methyl-acetonylamine2.91.85.5
D-004 4-Chloro-phthalimido4.12.54.9

This table is a hypothetical representation of data from a virtual screening study. LogP is a measure of lipophilicity, and the HOMO-LUMO gap is an indicator of chemical reactivity.

Emerging Research Directions and Methodological Innovations in 3 Phthalimidoacetonyl Amine Chemistry

Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

The synthesis of α-amino ketones, the core structure of (3-Phthalimidoacetonyl)amine, is a focal point of modern catalytic research. The development of novel catalytic systems is paramount for improving reaction rates, increasing yields, and controlling stereochemistry.

Recent progress in the catalytic enantioselective amination of α-halo carbonyl compounds presents a significant opportunity for the synthesis of chiral derivatives of this compound. nih.govresearchgate.net A variety of catalytic systems are being explored for analogous transformations, each with unique advantages.

Transition Metal Catalysis: Palladium, copper, and nickel complexes have shown considerable promise in C-N bond formation reactions. hope.edu For instance, palladium-catalyzed systems have been developed for the asymmetric hydrogenation of α-phthalimide ketones, offering a route to chiral alcohols that could be precursors to or derivatives of the target compound. researchgate.net Copper-catalyzed methods are also being investigated for the oxidative amination of ketones. rsc.org

Organocatalysis: Chiral organic molecules, such as L-proline and its derivatives, have emerged as powerful catalysts for asymmetric transformations. organic-chemistry.org These metal-free catalysts are often less toxic and more environmentally benign than their transition metal counterparts. Their application in the synthesis of α-amino ketones is an active area of research. rsc.org

Heterogeneous Catalysis: The use of solid-supported catalysts, such as Montmorillonite-KSF clay, offers advantages in terms of catalyst recovery and reuse, contributing to more sustainable processes. jetir.org Research into new heterogeneous catalysts for amination and phthalimide (B116566) synthesis is ongoing.

The table below summarizes some of the novel catalytic systems that could be adapted for the synthesis and transformation of this compound and related compounds.

Catalyst TypeCatalyst ExamplePotential ApplicationKey Advantages
Transition MetalPd(OCOCF₃)₂/(R,R)-Me-DuPhosAsymmetric hydrogenation of α-phthalimide ketonesHigh enantioselectivity
Transition MetalCopper-based MOFsOxidative amination of ketonesHeterogeneous, reusable
OrganocatalystL-prolineBenzannulation of maleimidesMetal-free, environmentally benign
HeterogeneousMontmorillonite-KSFPhthalimide synthesisReusable, mild reaction conditions

Advanced Spectroscopic and Analytical Techniques for In Situ Reaction Monitoring

A deeper understanding of reaction mechanisms and kinetics is crucial for process optimization and the development of more efficient synthetic routes. Advanced spectroscopic and analytical techniques that allow for real-time, in situ monitoring of chemical reactions are becoming increasingly important. mt.comspectroscopyonline.com

For the synthesis of this compound, these techniques can provide invaluable insights into the formation of intermediates, the consumption of reactants, and the emergence of byproducts.

In Situ FT-IR and Raman Spectroscopy: Vibrational spectroscopy techniques such as Fourier-transform infrared (FT-IR) and Raman spectroscopy are powerful tools for monitoring the progress of reactions in real-time. tib.euyoutube.com They can track the disappearance of starting materials and the appearance of products by identifying their characteristic vibrational modes. This allows for precise determination of reaction endpoints and the optimization of reaction parameters.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While traditionally an offline technique, recent advances have enabled the use of NMR for in situ reaction monitoring. oxinst.com This can provide detailed structural information about all species present in the reaction mixture, offering a comprehensive view of the reaction profile. For the characterization of phthalimide derivatives, 1H and 13C NMR are indispensable tools for confirming the structure of the final products. nih.govsemanticscholar.org

Mass Spectrometry (MS): High-resolution mass spectrometry is essential for the accurate determination of the molecular weight and elemental composition of synthesized compounds. nih.gov When coupled with techniques like liquid chromatography (LC-MS), it can also be used to monitor the progress of a reaction by separating and identifying the components of the reaction mixture over time.

The application of these advanced analytical methods will undoubtedly accelerate the development of robust and efficient synthetic protocols for this compound.

Analytical TechniqueInformation ProvidedApplication in this compound Chemistry
In Situ FT-IR/RamanReal-time functional group analysis, reaction kineticsMonitoring of C-N bond formation, carbonyl transformations
In Situ NMRDetailed structural information of all speciesIdentification of intermediates, elucidation of reaction mechanisms
LC-MSSeparation and identification of reaction componentsPurity assessment, byproduct analysis

Integration of Computational Chemistry with Experimental Synthesis for Predictive Design

Computational chemistry has become an indispensable tool in modern synthetic chemistry, enabling the prediction of reaction outcomes, the elucidation of reaction mechanisms, and the rational design of new molecules and catalysts. researchgate.netnih.gov

In the context of this compound chemistry, computational approaches can be employed in several key areas:

Predictive Modeling of Reaction Pathways: Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to model reaction pathways and determine the activation energies of different steps. This can help in understanding the factors that control the selectivity of a reaction and in predicting the most favorable reaction conditions.

Design of Novel Catalysts: Computational screening can be used to identify promising new catalyst structures for the synthesis of this compound. By calculating the binding energies of substrates and the activation barriers for catalytic cycles, researchers can prioritize the most promising candidates for experimental validation.

Prediction of Molecular Properties: Computational models are being developed to predict the physicochemical and biological properties of molecules based on their structure. arxiv.orgacs.orgcompchemhighlights.org For example, the SAGE-Amine model uses generative modeling to design new amines with specific properties for CO2 capture. arxiv.org Similar approaches could be used to design derivatives of this compound with desired characteristics.

The synergy between computational prediction and experimental validation is a powerful paradigm that can significantly accelerate the pace of research and discovery in the chemistry of this compound.

Sustainable Chemistry Approaches in the Synthesis and Transformation of the Chemical Compound

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. citedrive.combenthamdirect.combenthamscience.comacs.org The goal is to design chemical processes that are more environmentally friendly, less hazardous, and more efficient in their use of resources.

For the synthesis of this compound, several sustainable chemistry approaches are being actively explored:

Use of Greener Solvents: Traditional organic solvents are often volatile, flammable, and toxic. Researchers are investigating the use of more benign alternatives, such as water, supercritical fluids (e.g., CO2), and bio-based solvents. rsc.orgresearchgate.net For example, the synthesis of phthalimide derivatives has been successfully demonstrated in high-temperature, high-pressure water/ethanol mixtures. rsc.org

Atom Economy: Synthetic methods with high atom economy are those that maximize the incorporation of starting material atoms into the final product, minimizing the generation of waste. The development of catalytic reactions and the redesign of classical reactions, such as the Gabriel synthesis, are key strategies for improving atom economy. rsc.org

Renewable Feedstocks: The use of renewable resources as starting materials is a cornerstone of sustainable chemistry. rsc.org Research is focused on developing methods to convert biomass-derived molecules into valuable chemicals, including amines.

Energy Efficiency: The use of microwave irradiation and flow chemistry can often reduce reaction times and energy consumption compared to traditional batch processing. tib.eu

By embracing these sustainable chemistry principles, the synthesis and transformation of this compound can be made more efficient, economical, and environmentally responsible.

Q & A

Basic Research Questions

Q. What are the key synthetic routes to prepare (3-phthalimidoacetonyl)amine, and how do they compare in yield and scalability?

  • Methodology:

  • Gabriel Phthalimide Synthesis: Phthalimide derivatives are alkylated with acetonyl bromide, followed by hydrazinolysis to release the primary amine. This method is limited to synthesizing primary amines and may require optimization of alkylation conditions (e.g., solvent polarity, temperature) to avoid byproducts like dialkylated species .
  • Reductive Amination: Reaction of phthalimidoacetone with ammonia under hydrogenation conditions (e.g., H₂/Pd-C). This approach offers better control over secondary amine formation but requires precise stoichiometry to minimize over-reduction .
  • Data Comparison: Table-based yield optimization (e.g., 69% yield via hydrazinolysis vs. 50–60% via reductive amination) should guide route selection based on purity requirements .

Q. Why is the Gabriel phthalimide synthesis unsuitable for preparing aromatic amines like aniline derivatives?

  • Methodology:

  • Aromatic amines (e.g., aniline) lack the nucleophilic alkyl/allylic sites required for effective alkylation with phthalimide. Steric hindrance and electronic deactivation in aryl amines further reduce reactivity. Experimental validation via failed alkylation attempts (e.g., no product formation when phthalimide reacts with aryl halides) supports this limitation .

Advanced Research Questions

Q. How can spectroscopic techniques (e.g., NMR, HRMS) resolve structural ambiguities in this compound derivatives?

  • Methodology:

  • ¹H/¹³C NMR: Phthalimide’s aromatic protons (δ 7.6–7.8 ppm) and acetonyl methylene groups (δ 3.2–3.5 ppm) provide distinct splitting patterns. For example, diastereomeric mixtures from asymmetric alkylation show non-equivalent geminal protons in ¹H NMR .
  • HRMS: Isotopic peaks (e.g., [M+H]⁺ at m/z 245.0921) confirm molecular formulas, while fragmentation patterns differentiate regioisomers (e.g., cleavage at the amide vs. acetonyl group) .

Q. What experimental strategies mitigate contradictory data in reaction optimization (e.g., inconsistent yields in alkylation steps)?

  • Methodology:

  • Design of Experiments (DoE): Use factorial design to isolate variables (e.g., temperature, solvent, catalyst loading) impacting yield. For example, GaCl₃-catalyzed phthalimidine synthesis showed 80–84% yields under optimized conditions (Table 3, Entry 1–2) .
  • Error Analysis: Compare replicate runs to identify systematic vs. random errors (e.g., moisture sensitivity in alkylation steps) .

Q. How does steric and electronic modulation of the phthalimide group influence the reactivity of this compound in nucleophilic substitutions?

  • Methodology:

  • Substituent Effects: Electron-withdrawing groups (e.g., nitro) on phthalimide reduce amine nucleophilicity, slowing SN2 reactions. Kinetic studies (e.g., hydrolysis rates of arylsulfonyl phthalimides) quantify these effects .
  • Computational Modeling: DFT calculations (B3LYP/6-311G*) predict charge distribution and transition-state geometries, guiding substituent selection for targeted reactivity .

Q. What safety protocols are critical for handling this compound derivatives in large-scale syntheses?

  • Methodology:

  • PPE Requirements: Gloves (nitrile), goggles, and fume hoods are mandatory due to potential skin/eye irritation .
  • Waste Management: Separate aqueous and organic waste streams; neutralize acidic byproducts before disposal to prevent environmental contamination .

Data-Driven Research Challenges

Q. How can thermodynamic models predict the solubility and stability of this compound under varying pH and temperature conditions?

  • Methodology:

  • Vapor-Liquid Equilibrium (VLE) Models: Adapted from CO₂-amine systems (e.g., DMAPA), these models correlate amine pKa, temperature, and solubility. Experimental validation via UV-Vis titration (e.g., pH-dependent amine protonation) refines model accuracy .

Q. What analytical approaches reconcile discrepancies in stereochemical outcomes during asymmetric synthesis of this compound derivatives?

  • Methodology:

  • Chiral HPLC: Resolves enantiomers using cellulose-based columns (e.g., Chiralpak IA). Retention times and peak areas quantify enantiomeric excess (ee) .
  • Circular Dichroism (CD): Correlates Cotton effects with absolute configuration, resolving ambiguities in crystallographic data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.